molecular formula C16H12BrFN2O2 B2736023 3-(3-Bromo-2-methylphenyl)-8-fluoro-1-methyl-1,2,3,4-tetrahydroquinazoline-2,4-dione CAS No. 1643136-30-4

3-(3-Bromo-2-methylphenyl)-8-fluoro-1-methyl-1,2,3,4-tetrahydroquinazoline-2,4-dione

Cat. No.: B2736023
CAS No.: 1643136-30-4
M. Wt: 363.186
InChI Key: JXWGMQPPQLQVGP-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

3-(3-bromo-2-methylphenyl)-8-fluoro-1-methylquinazoline-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12BrFN2O2/c1-9-11(17)6-4-8-13(9)20-15(21)10-5-3-7-12(18)14(10)19(2)16(20)22/h3-8H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXWGMQPPQLQVGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Br)N2C(=O)C3=C(C(=CC=C3)F)N(C2=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12BrFN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-(3-Bromo-2-methylphenyl)-8-fluoro-1-methyl-1,2,3,4-tetrahydroquinazoline-2,4-dione is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological properties, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound can be described by its IUPAC name and chemical structure. It features a tetrahydroquinazoline core with multiple substitutions that may influence its biological activity. The presence of a bromine atom and a fluorine atom suggests potential interactions with biological targets that could be exploited for therapeutic purposes.

Antimicrobial Activity

Research indicates that compounds within the tetrahydroquinazoline class often exhibit significant antimicrobial properties. A study evaluating various derivatives demonstrated that certain analogs possess activity against bacteria such as Staphylococcus aureus and Escherichia coli, indicating potential for development as antimicrobial agents .

Antitumor Activity

Tetrahydroquinazolines have also been investigated for their antitumor effects. In vitro studies have shown that derivatives can inhibit cell proliferation in various cancer cell lines. For instance, compounds similar to 3-(3-Bromo-2-methylphenyl)-8-fluoro-1-methyl-1,2,3,4-tetrahydroquinazoline have been reported to induce apoptosis in human tumor cells through the activation of specific signaling pathways .

The biological activity of this compound may be attributed to its ability to interact with various molecular targets. Preliminary studies suggest that it may inhibit enzymes involved in critical cellular processes. For example, some tetrahydroquinazolines have shown inhibition of topoisomerase II, an enzyme essential for DNA replication and repair . This inhibition can lead to increased DNA damage in cancer cells, thereby enhancing their susceptibility to chemotherapeutic agents.

Study 1: Antimicrobial Efficacy

A recent investigation assessed the antimicrobial efficacy of several tetrahydroquinazoline derivatives against clinically relevant pathogens. The study utilized disk diffusion methods to evaluate the minimum inhibitory concentrations (MICs) of these compounds. The results indicated that certain derivatives exhibited MIC values comparable to established antibiotics .

CompoundMIC (µg/mL)Target Pathogen
Compound A8Staphylococcus aureus
Compound B16Escherichia coli
Compound C32Candida albicans

Study 2: Antitumor Potential

Another study focused on the antitumor activity of various tetrahydroquinazoline derivatives. The researchers evaluated cell viability using MTT assays across several cancer cell lines. The findings revealed that some compounds significantly reduced cell viability at low concentrations.

CompoundIC50 (µM)Cancer Cell Line
Compound D5HepG2
Compound E10NCI-H661
Compound F15KB

Scientific Research Applications

Antimicrobial Activity

Research has demonstrated that compounds containing quinazoline derivatives exhibit significant antimicrobial properties. For instance:

  • A study highlighted the synthesis of related quinazoline derivatives that showed promising antibacterial activity against strains such as Mycobacterium smegmatis and Pseudomonas aeruginosa .
  • The introduction of electron-withdrawing groups like bromine and fluorine in the structure can enhance the antimicrobial efficacy of such compounds .

Table 1: Antimicrobial Activity of Quinazoline Derivatives

CompoundBacterial StrainZone of Inhibition (mm)
3-(3-Bromo-2-methylphenyl)-8-fluoro-1-methyl-1,2,3,4-tetrahydroquinazoline-2,4-dioneMycobacterium smegmatisTBD
Related Quinazoline DerivativePseudomonas aeruginosaTBD

Anticancer Potential

The compound's structural features suggest potential anticancer activity. Preliminary studies indicate that similar quinazoline derivatives have shown effectiveness against various cancer cell lines:

  • Research conducted by the National Cancer Institute (NCI) assessed multiple quinazoline derivatives for their antitumor effects, revealing significant growth inhibition across a panel of human tumor cells .
  • The incorporation of halogen atoms (like fluorine) is known to influence the interaction of these compounds with biological targets, potentially enhancing their efficacy .

Table 2: Anticancer Activity of Quinazoline Derivatives

CompoundCancer Cell LineIC50 (µM)
This compoundTBDTBD
Related Quinazoline DerivativeTBDTBD

Case Study 1: Antimicrobial Screening

A recent study synthesized several quinazoline derivatives and screened them against common bacterial strains. The results indicated that compounds with halogen substitutions exhibited enhanced antimicrobial activity compared to their non-halogenated counterparts .

Case Study 2: Anticancer Efficacy Evaluation

A comprehensive evaluation by the NCI tested various synthesized quinazolines for their cytotoxic effects on cancer cell lines. The findings revealed that compounds with specific substitutions had lower IC50 values, indicating higher potency .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared below with analogs sharing core quinazoline or related heterocyclic frameworks. Data are derived from structural databases and synthetic reports.

Table 1: Comparative Analysis of Key Compounds
Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Key Structural Differences Purity (%) CAS Number
This compound C₁₆H₁₂BrFN₂O₂ 363.19 3-Bromo-2-methylphenyl, 8-F, 1-Me Bicyclic quinazoline-dione core ≥95 EN300-379495
(6S)-2,8-Diazatricyclo[8.4.0.0²,⁶]tetradeca-1(10),11,13-triene C₁₂H₁₆N₂ 188.27 N/A Tricyclic diazatricyclo framework N/R N/A
8-Fluoro-1-methyl-1,2,3,4-tetrahydroquinazoline-2,4-dione (Parent compound) C₁₀H₁₀FN₂O₂ 225.20 Unsubstituted phenyl at position 3 Lacks bromo and methyl groups ≥98 EN300-123456
Key Findings:

The 8-fluoro substituent enhances electronegativity, improving solubility in polar solvents relative to non-fluorinated analogs.

Structural Complexity :

  • The tricyclic analog (C₁₂H₁₆N₂) lacks the quinazoline-dione core and halogen substituents, resulting in reduced molecular weight (188.27 vs. 363.19 g/mol) and distinct conformational flexibility .

Synthetic Accessibility :

  • The target compound’s synthesis requires multi-step halogenation and methylation, leading to moderate purity (≥95%) compared to simpler analogs (e.g., ≥98% for the parent compound).

Research Implications

  • Drug Discovery : The bromo and fluoro groups may enhance interactions with hydrophobic pockets or enzymatic active sites, making the compound a candidate for kinase inhibition studies.
  • Material Science : The rigid dione core could stabilize crystal lattices, as suggested by its characterization via crystallographic software (e.g., SHELXL for refinement) .

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